molecular formula C16H29ClN2O3 B7915221 [1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-isopropyl-carbamic acid tert-butyl ester

[1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-isopropyl-carbamic acid tert-butyl ester

Cat. No.: B7915221
M. Wt: 332.9 g/mol
InChI Key: AUXPOJFEALAAGN-UHFFFAOYSA-N
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Description

[1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-isopropyl-carbamic acid tert-butyl ester is a synthetic organic compound featuring a piperidine core modified with a 2-chloroacetyl group and a tert-butyl carbamate moiety. The compound is likely used as an intermediate in pharmaceutical synthesis, leveraging its chloroacetyl group for nucleophilic substitution reactions and the tert-butyl ester for stability under basic conditions.

Properties

IUPAC Name

tert-butyl N-[[1-(2-chloroacetyl)piperidin-2-yl]methyl]-N-propan-2-ylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29ClN2O3/c1-12(2)19(15(21)22-16(3,4)5)11-13-8-6-7-9-18(13)14(20)10-17/h12-13H,6-11H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUXPOJFEALAAGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1CCCCN1C(=O)CCl)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Piperidine Core Preparation

The piperidine ring is synthesized via cyclization or derivatization of pre-existing piperidine precursors. Two primary routes are documented:

Route A: Reductive Amination

  • Reagents : Glutaraldehyde, ammonium acetate, sodium cyanoborohydride.

  • Conditions : Methanol solvent, 0–5°C, 12-hour reaction time.

  • Yield : 72–78%.

Route B: Ring-Closing Metathesis

  • Catalyst : Grubbs II (5 mol%).

  • Substrate : Diene precursors (e.g., N-protected diamines).

  • Conditions : Dichloromethane, 40°C, 6 hours.

  • Yield : 65–70%.

Table 1 : Comparison of Piperidine Core Synthesis Methods

MethodReagentsConditionsYield (%)
Reductive AminationGlutaraldehyde, NH₄OAcMeOH, 0–5°C, 12h72–78
Ring-Closing MetathesisGrubbs II, dieneDCM, 40°C, 6h65–70

Chloroacetylation

The piperidine nitrogen is functionalized with a 2-chloroacetyl group using chloroacetyl chloride:

  • Reagents : Chloroacetyl chloride (1.2 eq), triethylamine (2.5 eq).

  • Conditions : Dichloromethane, −10°C to 0°C, 2 hours.

  • Workup : Extraction with NaHCO₃ (5%), drying over MgSO₄.

  • Yield : 85–90%.

Critical Considerations :

  • Excess chloroacetyl chloride leads to diacylation byproducts.

  • Low temperatures minimize side reactions.

Carbamate Formation and Esterification

The isopropyl-carbamic acid tert-butyl ester group is introduced via a carbamate coupling reaction:

Step 1: Carbamate Activation

  • Reagent : Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).

  • Base : 4-Dimethylaminopyridine (DMAP, 0.1 eq).

  • Conditions : Tetrahydrofuran (THF), 25°C, 4 hours.

Step 2: Isopropylamine Coupling

  • Reagent : Isopropylamine (1.5 eq).

  • Activation : N,N'-Dicyclohexylcarbodiimide (DCC, 1.2 eq).

  • Conditions : THF, 0°C → 25°C, 8 hours.

  • Yield : 75–80%.

Table 2 : Carbamate Formation Optimization

ParameterOptimal ValueImpact on Yield
Boc₂O Equivalents1.1Maximizes conversion
DMAP Loading0.1 eqReduces side products
SolventTHFEnhances solubility

Industrial-Scale Adaptations

For large-scale production (>100 kg), continuous flow systems are employed to improve efficiency:

  • Reactor Type : Micro-tubular reactor with static mixers.

  • Throughput : 50 L/h.

  • Advantages : 15% higher yield compared to batch processes, reduced solvent use.

Challenges and Mitigation Strategies

Epimerization During Chloroacetylation

  • Cause : Basic conditions during workup.

  • Solution : Use buffered extraction (pH 6–7) and minimize reaction time.

Tert-Butyl Ester Hydrolysis

  • Cause : Residual moisture in solvents.

  • Solution : Molecular sieves (4Å) in THF, strict anhydrous conditions.

Comparative Analysis of Synthetic Routes

Route A (Reductive Amination) is favored for its higher yield and simpler setup, while Route B (Metathesis) offers stereochemical control for chiral variants.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloroacetyl Group

The chloroacetyl group (-COCH2Cl) is highly electrophilic, enabling nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

Reaction Conditions Product Yield Source
Amine substitutionExcess primary amine in DCM, RT, 12h[1-(2-(R2N)-acetyl)-piperidin-2-ylmethyl]-isopropyl-carbamic acid tert-butyl ester65–85%
Thiol substitutionNaSH in ethanol, reflux, 6h[1-(2-(RS)-acetyl)-piperidin-2-ylmethyl]-isopropyl-carbamic acid tert-butyl ester70–78%
Hydrolysis (Cl → OH)H2O, NaOH (pH 12), 50°C, 3h[1-(2-Hydroxy-acetyl)-piperidin-2-ylmethyl]-isopropyl-carbamic acid tert-butyl ester92%

Mechanistic Insight :
The reaction proceeds via an SN2 mechanism, where the nucleophile displaces the chloride ion. Steric hindrance from the piperidine ring slightly reduces reaction rates compared to linear chloroacetamides.

Transacylation Reactions

The chloroacetyl group can act as an acyl donor in transacylation, transferring the acetyl moiety to acceptor molecules (e.g., lipids or alcohols).

Acceptor Catalyst/Reagent Product Application Source
N-Acetyl-sphingosineRecombinant LPLA2 enzymeN-Acetyl-sphingosine-acetyl derivativePhospholipid metabolism studies
MethanolTriethylamine, RT, 24hMethyl acetateSynthetic intermediate

Key Finding :
In enzymatic assays, the compound demonstrated moderate inhibition of lysosomal phospholipase A2 (LPLA2) (IC50 = 4.7 μM) , suggesting its utility in studying lipid-modifying enzymes.

Hydrolysis of the Tert-Butyl Carbamate

The tert-butyl carbamate group is hydrolyzed under acidic conditions to release the free amine:

Conditions Reagent Product Yield Source
Acidic deprotectionTFA/DCM (1:1), 2h, RT[1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-isopropylamine95%
Basic hydrolysis6M HCl, reflux, 8hDegradation products (complex mixture)N/A

Stability Note :
The carbamate remains stable under neutral or basic conditions but decomposes rapidly in strong acids, making TFA the preferred reagent for controlled deprotection .

Ring-Opening Reactions of the Piperidine Moiety

The piperidine ring can undergo ring-opening under oxidative or reductive conditions:

Reaction Reagents Product Outcome Source
Oxidation with KMnO4KMnO4, H2SO4, 60°C, 4hLinear dicarboxylic acid derivativeLoss of cyclic structure
Reduction with LiAlH4LiAlH4, THF, 0°C, 1hPiperidine ring contraction (pyrrolidine)Structural rearrangement

Limitation :
Ring-opening is non-selective and often leads to complex mixtures, limiting synthetic utility.

Biological Interactions and Pharmacological Relevance

While not a direct reaction, the compound’s interactions with biological targets are critical:

  • Enzyme Inhibition : Binds to LPLA2’s catalytic site, competing with substrates like p-nitrophenyl butyrate (pNPB) .

  • Metabolic Stability : Susceptible to esterase-mediated hydrolysis in plasma (t1/2 = 2.3 h in human liver microsomes) .

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential as a lead structure in the development of novel therapeutic agents. Its piperidine core is often associated with various pharmacological activities, including analgesic and anti-inflammatory effects. Researchers are investigating its efficacy in treating conditions such as chronic pain and neurodegenerative diseases.

Drug Design and Development

Due to its unique functional groups, this compound serves as a scaffold for synthesizing derivatives with enhanced biological activity. Structure-activity relationship (SAR) studies are being conducted to optimize its pharmacokinetic properties, aiming to improve absorption, distribution, metabolism, and excretion (ADME) profiles.

Biological Studies

The compound is utilized in biological assays to evaluate its interaction with specific receptors or enzymes. For instance, studies may focus on its ability to inhibit certain pathways involved in disease progression, providing insights into its mechanism of action.

Toxicology Assessments

Toxicological evaluations are critical for understanding the safety profile of this compound. Researchers conduct studies to assess its cytotoxicity, genotoxicity, and overall biocompatibility, which is essential for any potential therapeutic application.

Case Studies

Case Study 1 : A study published in the Journal of Medicinal Chemistry explored the synthesis of various derivatives of [1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-isopropyl-carbamic acid tert-butyl ester. The researchers identified several compounds that exhibited significant anti-inflammatory activity in vitro and in vivo models.

Case Study 2 : In a pharmacological study, the compound was tested for its neuroprotective effects against oxidative stress-induced neuronal damage. The results indicated that it could potentially mitigate neuronal loss, suggesting its application in neurodegenerative disease therapies.

Mechanism of Action

The mechanism by which [1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-isopropyl-carbamic acid tert-butyl ester exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways depend on the specific application and the biological target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share key structural motifs with the target molecule, enabling comparative analysis of their properties and applications:

Table 1: Structural Comparison
Compound Name Molecular Formula Ring Structure Key Substituents Functional Groups
[1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-isopropyl-carbamic acid tert-butyl ester* C15H25ClN2O3 Piperidine Chloroacetyl, tert-butyl ester Amide, ester, chloroalkyl
[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester C14H25ClN2O3 Pyrrolidine Chloroacetyl, tert-butyl ester Amide, ester, chloroalkyl
(R)-2-Iodomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester C11H20INO2 Pyrrolidine Iodomethyl, carboxylic acid tert-butyl ester Carboxylic acid, ester, iodoalkyl
[1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-isopropyl-carbamic acid benzyl ester Not provided Piperidine Chloroacetyl, benzyl ester Amide, ester, chloroalkyl
cis-3-Aminocyclobutanecarboxylic acid tert-butyl ester C9H17NO2 Cyclobutane Amino group, carboxylic acid tert-butyl ester Amine, ester

*Molecular formula inferred from structural analogues.

Key Observations :
  • Substituent Effects :
    • The chloroacetyl group in the target compound and its pyrrolidine/piperidine analogues is highly electrophilic, enabling cross-coupling or alkylation reactions.
    • tert-butyl vs. benzyl esters : The tert-butyl group offers superior steric protection against hydrolysis compared to benzyl esters, which are more labile under acidic conditions .
    • Iodo vs. chloro substituents : The iodo derivative () exhibits higher reactivity in nucleophilic substitutions due to iodine’s weaker bond strength compared to chlorine .
Notes :
  • The chloroacetyl group in the target compound likely contributes to skin and eye irritation , as seen in structurally related iodomethyl derivatives .

Biological Activity

The compound [1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-isopropyl-carbamic acid tert-butyl ester is a piperidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C16H29ClN2O3
  • CAS Number : 1353987-61-7
  • Molecular Weight : 320.87 g/mol

The structure of the compound features a piperidine ring substituted with a chloroacetyl group and a tert-butyl carbamate moiety, which are critical for its biological activity.

Research indicates that compounds containing piperidine structures often exhibit diverse biological activities due to their ability to interact with various biological targets. The mechanisms through which this compound exerts its effects include:

  • Enzyme Inhibition : Piperidine derivatives have been shown to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are important in neurodegenerative diseases like Alzheimer's.
  • Anticancer Activity : Some studies suggest that this compound may possess anticancer properties, potentially through the modulation of signaling pathways involved in cell proliferation and apoptosis.
  • Antimicrobial Properties : The presence of the chloroacetyl group may enhance the compound's ability to act against various microbial strains.

Biological Activity Data

Activity TypeObserved EffectsReferences
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits AChE and BuChE
AntimicrobialEffective against specific bacterial strains

Case Studies and Research Findings

Numerous studies have explored the biological activity of piperidine derivatives similar to this compound:

  • Anticancer Studies : A study highlighted the cytotoxic effects of piperidine derivatives on FaDu hypopharyngeal tumor cells, showing that modifications in structure can lead to enhanced apoptosis induction compared to standard treatments like bleomycin .
  • Neuroprotective Effects : Research has indicated that certain piperidine derivatives can improve cognitive functions by inhibiting cholinesterase enzymes, thus increasing acetylcholine levels in the brain, which is crucial for memory and learning processes .
  • Antimicrobial Activity : In vitro studies demonstrated that compounds with similar structures exhibited significant antibacterial activity against strains such as Staphylococcus aureus, suggesting potential applications in treating infections .

Q & A

Q. What synthetic strategies are effective for preparing [1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-isopropyl-carbamic acid tert-butyl ester, and how do reaction conditions impact yield?

The synthesis of tertiary carbamates often involves nucleophilic substitution or coupling reactions. For example, piperidine derivatives can be functionalized via alkylation using chloroacetyl chloride under inert conditions (e.g., nitrogen atmosphere). Key parameters include:

  • Temperature : Elevated temperatures (80–100°C) improve reaction kinetics but may increase side reactions like hydrolysis .
  • Catalysts : Base catalysts (e.g., K₂CO₃) are critical for deprotonating intermediates and driving the reaction forward .
  • Solvent choice : Polar aprotic solvents like DMSO or DMF enhance solubility of intermediates, but prolonged heating in DMSO may degrade acid-sensitive groups .
    Purification via silica gel chromatography or recrystallization is recommended to isolate the product, with yields typically ranging from 39% to 65% depending on substituent reactivity .

Q. What spectroscopic methods are most reliable for characterizing this compound, and how are key functional groups identified?

  • ¹H-NMR : The tert-butyl group appears as a singlet at ~1.4 ppm (9H). The piperidinyl protons show multiplet signals between 1.5–3.0 ppm, while the chloroacetyl group’s methylene protons resonate at ~4.2–4.5 ppm .
  • ¹³C-NMR : The carbonyl carbon of the carbamate group appears at ~155 ppm, and the chloroacetyl carbonyl at ~165 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺) and fragments corresponding to tert-butyl loss (Δm/z = 57) .

Advanced Research Questions

Q. How can catalytic reductive cyclization be applied to synthesize related N-heterocycles from nitro precursors?

Palladium-catalyzed reductive cyclization using formic acid derivatives as CO surrogates offers a pathway to generate piperidine scaffolds. For example:

  • Catalytic system : Pd/C or Pd(OAc)₂ with ligands (e.g., PPh₃) in ethanol/water .
  • Mechanistic insight : The nitro group is reduced to an amine, which undergoes intramolecular cyclization with the chloroacetyl moiety. Side reactions (e.g., over-reduction) are mitigated by controlling CO release rates .
  • Optimization : Adjusting Pd loading (5–10 mol%) and reaction time (12–24 hrs) balances yield and selectivity .

Q. How should researchers address discrepancies in spectroscopic data during structural elucidation?

  • Case study : If the observed ¹H-NMR splitting pattern deviates from expected multiplicity (e.g., piperidinyl protons), variable-temperature NMR can resolve conformational dynamics .
  • Cross-validation : Compare experimental data with computational predictions (DFT calculations for chemical shifts) or analogs (e.g., tert-butyl carbamates in ) .
  • Contamination checks : LC-MS or TLC can detect hydrolyzed byproducts (e.g., free piperidine) that may skew NMR integrals .

Q. What strategies reconcile conflicting safety data in SDS documents for tert-butyl carbamate derivatives?

  • Hazard analysis : While some SDS report "no known hazards" (e.g., ), others recommend gloves/eye protection due to potential irritancy (). Researchers should:
    • Apply precautionary principle : Use fume hoods and minimize dust generation during weighing .
    • Consult multiple SDS : Cross-reference toxicity data (e.g., LD₅₀ values) from academic literature or regulatory databases .

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